2-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-3-yl]acetic acid
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Overview
Description
2-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-3-yl]acetic acid is a compound that features a trifluoromethyl group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-3-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-3-yl]acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-3-yl]acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl group and pyridine ring but lacks the aminomethyl and acetic acid groups.
2-(Trifluoromethyl)pyridin-4-amine: Similar in structure but differs in the position of the trifluoromethyl group and the absence of the acetic acid moiety.
Uniqueness: 2-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-3-yl]acetic acid is unique due to the presence of both the aminomethyl and acetic acid groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound with diverse applications in various fields .
Properties
Molecular Formula |
C9H9F3N2O2 |
---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
2-[4-(aminomethyl)-6-(trifluoromethyl)pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)7-1-5(3-13)6(4-14-7)2-8(15)16/h1,4H,2-3,13H2,(H,15,16) |
InChI Key |
KCIIMRUNUMZCOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)CC(=O)O)CN |
Origin of Product |
United States |
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